molecular formula C21H17NO3 B11181385 Methyl 2-[(biphenyl-4-ylcarbonyl)amino]benzoate

Methyl 2-[(biphenyl-4-ylcarbonyl)amino]benzoate

Cat. No.: B11181385
M. Wt: 331.4 g/mol
InChI Key: VESBIKBFVPZGFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[1,1’-biphenyl]-4-amido}benzoate is an organic compound that features a biphenyl structure with an amido group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[1,1’-biphenyl]-4-amido}benzoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[1,1’-biphenyl]-4-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amido group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the biphenyl rings.

Scientific Research Applications

Methyl 2-{[1,1’-biphenyl]-4-amido}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[1,1’-biphenyl]-4-amido}benzoate involves its interaction with specific molecular targets. The biphenyl structure allows for π-π stacking interactions, while the amido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[1,1’-biphenyl]-4-amido}benzoate is unique due to the presence of both the amido and benzoate ester groups, which confer distinct chemical and biological properties. These functional groups enhance its versatility in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

methyl 2-[(4-phenylbenzoyl)amino]benzoate

InChI

InChI=1S/C21H17NO3/c1-25-21(24)18-9-5-6-10-19(18)22-20(23)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,23)

InChI Key

VESBIKBFVPZGFZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.